Vonoprazan (Fumarate)
Overview
Description
Vonoprazan (Fumarate) is a first-in-class potassium-competitive acid blocker used primarily for the treatment of acid-related disorders such as gastroduodenal ulcers and reflux esophagitis. It is also used in combination with antibiotics for the eradication of Helicobacter pylori infections . Vonoprazan is known for its rapid and sustained acid suppression, which is not significantly affected by genetic polymorphisms or dietary factors .
Preparation Methods
The synthesis of Vonoprazan (Fumarate) involves several steps:
Initial Reaction: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution to generate an imine.
Boc Protection: The resulting compound is reacted with Boc anhydride in an ice bath to form a Boc-protected intermediate.
Sulfonylation: The Boc-protected intermediate is treated with sodium hydride and crown ether, followed by the addition of 3-pyridine sulfuryl chloride.
Deprotection: The Boc group is removed using trifluoroacetic acid and methylene dichloride.
Final Step: The resulting compound is salified with fumaric acid to obtain Vonoprazan (Fumarate).
Chemical Reactions Analysis
Vonoprazan (Fumarate) undergoes various chemical reactions:
Oxidation and Reduction: The initial synthesis involves the reduction of an imine using metal borohydride.
Substitution: Sulfonylation with 3-pyridine sulfuryl chloride is a key substitution reaction in the synthesis.
Deprotection: Removal of the Boc group using trifluoroacetic acid.
Common reagents used in these reactions include methylamine, metal borohydride, Boc anhydride, sodium hydride, crown ether, and trifluoroacetic acid . The major products formed are intermediates leading to the final Vonoprazan (Fumarate) compound .
Scientific Research Applications
Vonoprazan (Fumarate) has several scientific research applications:
Medicine: It is used to treat acid-related disorders and as an adjunct in Helicobacter pylori eradication
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics, particularly its rapid and sustained acid suppression.
Clinical Trials: Research includes randomized controlled trials comparing its efficacy and safety with proton pump inhibitors
Mechanism of Action
Vonoprazan (Fumarate) works by inhibiting the H+/K+ ATPase enzyme system in a potassium-competitive mannerBy inhibiting this enzyme, Vonoprazan suppresses both basal and stimulated gastric acid secretion .
Comparison with Similar Compounds
Vonoprazan (Fumarate) is often compared with proton pump inhibitors (PPIs) such as lansoprazole, esomeprazole, and rabeprazole. Unlike PPIs, Vonoprazan provides a more rapid and sustained acid suppression and is not significantly affected by genetic polymorphisms . Another similar compound is Tegoprazan, which is also a potassium-competitive acid blocker but has slightly different pharmacokinetic properties .
Conclusion
Vonoprazan (Fumarate) is a unique and effective compound for treating acid-related disorders. Its rapid and sustained acid suppression, combined with its minimal interaction with genetic polymorphisms, makes it a valuable alternative to traditional proton pump inhibitors.
Biological Activity
Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has emerged as an effective therapeutic agent for various gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and Helicobacter pylori eradication. Unlike traditional proton pump inhibitors (PPIs), vonoprazan provides rapid and sustained acid suppression, leading to improved clinical outcomes. This article reviews the biological activity of vonoprazan, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.
Pharmacodynamics
Vonoprazan functions by competitively inhibiting the potassium ion binding site of the H+/K+ ATPase in gastric parietal cells, leading to potent acid suppression. This mechanism allows for a more rapid increase in intragastric pH compared to PPIs.
- Acid Suppression : Studies indicate that vonoprazan can achieve maximum acid suppression within 24 hours of administration. For instance, a clinical trial showed that patients receiving vonoprazan reached an intragastric pH of 4 or higher significantly faster than those on traditional PPIs .
Pharmacokinetics
Vonoprazan exhibits favorable pharmacokinetic properties:
- Absorption : The drug is rapidly absorbed, with peak plasma concentrations occurring approximately 1–2 hours post-administration.
- Half-Life : Vonoprazan has a half-life of about 7–9 hours, allowing for once or twice daily dosing.
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug-drug interactions .
Table 1: Pharmacokinetic Parameters of Vonoprazan
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | 50–100 ng/mL (varies with dose) |
Time to Cmax (Tmax) | 1–2 hours |
Half-Life | 7–9 hours |
Bioavailability | Approximately 60% |
Clinical Efficacy
Numerous studies have demonstrated the efficacy of vonoprazan in treating GERD and H. pylori infections:
- GERD Treatment : A systematic review indicated that vonoprazan significantly outperformed PPIs in symptom relief and mucosal healing rates. In a randomized controlled trial, patients treated with vonoprazan had a healing rate of 98.7% at 8 weeks compared to 87.5% for lansoprazole .
- H. pylori Eradication : Vonoprazan-based triple therapy has shown eradication rates exceeding 90%, making it a promising alternative to standard therapies, especially in regions with high clarithromycin resistance .
Case Study: Erosive Esophagitis
In a pivotal study involving patients with erosive esophagitis:
- Patients were administered either vonoprazan (20 mg) or lansoprazole (30 mg) over an 8-week period.
- Results indicated that vonoprazan provided superior healing rates and symptom relief compared to lansoprazole, particularly in patients with severe esophagitis .
Safety Profile
The safety profile of vonoprazan has been evaluated in multiple trials:
- Adverse effects are generally mild and include headache and gastrointestinal disturbances.
- Notably, no serious adverse events were reported even at higher doses (up to 40 mg) during clinical trials .
Table 2: Summary of Adverse Events Associated with Vonoprazan
Adverse Event | Incidence (%) |
---|---|
Headache | 5.0 |
Diarrhea | 3.2 |
Nausea | 2.5 |
No serious adverse events | - |
Properties
IUPAC Name |
but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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